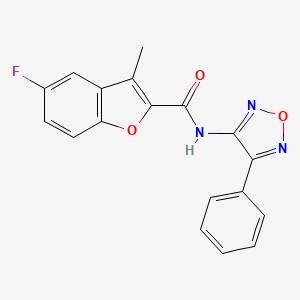![molecular formula C10H10F3N B12115963 2-Propen-1-amine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12115963.png)
2-Propen-1-amine, 3-[3-(trifluoromethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of aromatic compounds using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₂H) under specific conditions .
Industrial Production Methods
In an industrial setting, the production of (2E)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate environmentally friendly reagents and conditions to minimize waste and reduce the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or quaternary ammonium compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and water radical cations.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like methyl iodide (CH₃I) or benzyl chloride (C₆H₅CH₂Cl) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amine oxides or quaternary ammonium compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-substituted products.
Aplicaciones Científicas De Investigación
(2E)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (2E)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and enzymes . This interaction can modulate the activity of various enzymes and receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in agrochemicals and pharmaceuticals.
Trifluoromethyl-1,2,4-triazoles: Known for their broad-spectrum pharmaceutical activity.
Trifluoromethoxy compounds: Increasingly important in both agrochemical research and pharmaceutical chemistry.
Uniqueness
(2E)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability, lipophilicity, and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H10F3N |
|---|---|
Peso molecular |
201.19 g/mol |
Nombre IUPAC |
(E)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1-5,7H,6,14H2/b4-2+ |
Clave InChI |
AWLSPPJDQNHMBX-DUXPYHPUSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/CN |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C=CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


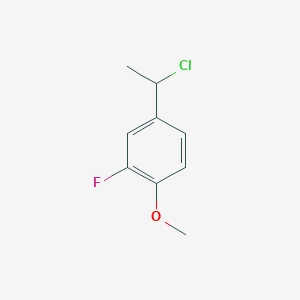

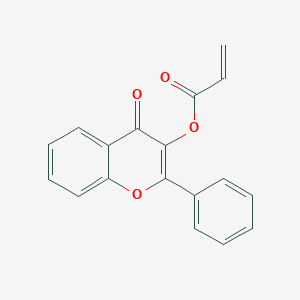
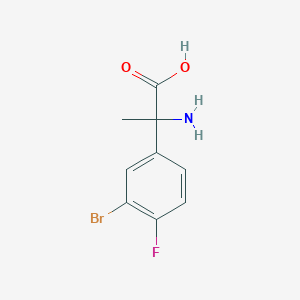

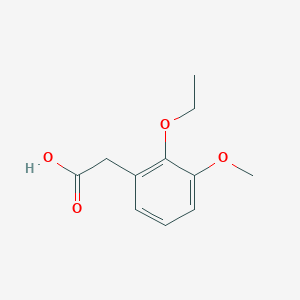


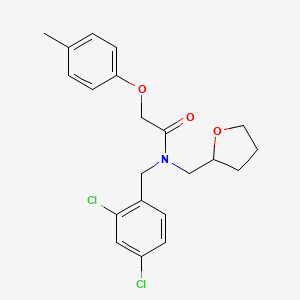

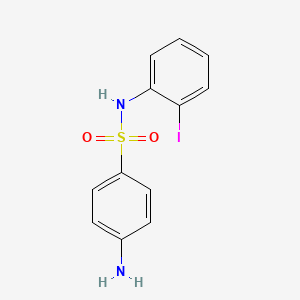
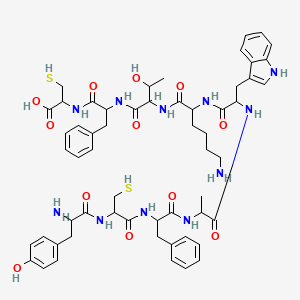
![3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12115959.png)
